molecular formula C16H11N3O2S B13834010 N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide

N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide

Cat. No.: B13834010
M. Wt: 309.3 g/mol
InChI Key: CXMHGIYHKMJHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of furan, benzimidazole, and thiophene. These heterocyclic systems are known for their diverse biological activities and are commonly found in many pharmacologically active compounds. The unique combination of these three moieties in a single molecule makes N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide an interesting subject for scientific research.

Preparation Methods

The synthesis of N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with furan-2-carboxylic acid under acidic conditions.

    Introduction of the thiophene moiety: The benzimidazole derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. Its anticancer activity is thought to be due to its inhibition of topoisomerase enzymes, which are essential for DNA replication in cancer cells.

Comparison with Similar Compounds

N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can be compared with other similar compounds such as:

    Furan derivatives: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific molecular targets and potency.

    Benzimidazole derivatives: These are widely used in medicine for their antiparasitic and anticancer properties.

    Thiophene derivatives: These compounds are known for their electronic properties and are used in the development of organic semiconductors.

Properties

Molecular Formula

C16H11N3O2S

Molecular Weight

309.3 g/mol

IUPAC Name

N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C16H11N3O2S/c20-16(14-4-2-8-22-14)17-10-5-6-11-12(9-10)19-15(18-11)13-3-1-7-21-13/h1-9H,(H,17,20)(H,18,19)

InChI Key

CXMHGIYHKMJHHG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.